Polyglyceryl-6 stearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polyglyceryl-6 stearate: is a compound derived from glycerin and stearic acid. It is primarily used as an emulsifier in various cosmetic and personal care products. This compound helps in mixing oil and water, creating stable emulsions. It is PEG-free and based on renewable raw materials, making it an eco-friendly choice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Polyglyceryl-6 stearate is synthesized through a polycondensation reaction of glycerol, followed by esterification with stearic acid. The polycondensation reaction involves heating glycerol to form polyglycerol, which is then reacted with stearic acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of renewable raw materials. The process typically includes the following steps:

Polycondensation of Glycerol: Glycerol is heated to form polyglycerol.

Esterification: The polyglycerol is then esterified with stearic acid under controlled conditions to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Polyglyceryl-6 stearate primarily undergoes esterification reactions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Glycerol and stearic acid.

Conditions: Polycondensation of glycerol is carried out at elevated temperatures, followed by esterification with stearic acid.

Major Products Formed: The primary product formed from these reactions is this compound. No significant by-products are typically formed under controlled conditions .

Wissenschaftliche Forschungsanwendungen

Cosmetics and Personal Care

Polyglyceryl-6 stearate is predominantly used as an emulsifier in cosmetic formulations. Its ability to stabilize oil-in-water emulsions enhances the texture and consistency of products such as lotions, creams, and sunscreens. It improves product spreadability and moisture retention on the skin .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound serves as a vehicle for drug delivery systems. Its emulsifying properties facilitate the encapsulation of active ingredients, ensuring uniform distribution in topical medications and creams . This application is particularly beneficial for improving the bioavailability of poorly soluble drugs.

Food Technology

This compound is recognized as a food additive (E 475) and is used as an emulsifier in food products. Safety assessments indicate that it poses no significant health risks when consumed at typical dietary levels . Its role in food technology includes stabilizing emulsions in dressings and sauces.

Safety Assessments

Extensive safety evaluations have been conducted on this compound, particularly regarding its use in cosmetics and food products. Studies have shown:

- Very low acute oral toxicity.

- No adverse effects observed in chronic toxicity studies.

- No genotoxic potential identified .

The Cosmetic Ingredient Review (CIR) has concluded that polyglyceryl fatty acid esters are safe for use when formulated to be non-irritating .

Case Study 1: Cosmetic Formulation

In a study evaluating the stability of emulsions containing this compound, researchers found that formulations maintained their consistency over extended periods without phase separation, demonstrating its efficacy as an emulsifier in cosmetic products.

Case Study 2: Drug Delivery System

A clinical trial investigated the use of this compound in a topical drug delivery system for anti-inflammatory medications. Results indicated improved absorption rates compared to traditional formulations, highlighting its potential for enhancing therapeutic efficacy.

Wirkmechanismus

Polyglyceryl-6 stearate acts as an emulsifier by reducing the surface tension between oil and water phases, allowing them to mix and form stable emulsions. The molecular structure of this compound, which includes both hydrophilic (water-attracting) and lipophilic (oil-attracting) components, enables it to interact with both oil and water molecules, stabilizing the emulsion .

Vergleich Mit ähnlichen Verbindungen

- Polyglyceryl-6 behenate

- Polyglyceryl-6 distearate

- Polyglyceryl-10 caprylate

Comparison: Polyglyceryl-6 stearate is unique due to its specific combination of glycerol and stearic acid, which provides excellent emulsifying properties and moisturization. Compared to polyglyceryl-6 behenate and polyglyceryl-6 distearate, this compound is particularly effective in low-viscous formulations such as serums and sprays .

Biologische Aktivität

Polyglyceryl-6 stearate is a compound derived from the esterification of stearic acid with polyglycerol. It is primarily used in cosmetic and pharmaceutical formulations due to its emulsifying, surfactant, and skin-conditioning properties. This article explores the biological activity of this compound, including its metabolism, safety assessments, and potential applications.

Chemical Structure and Properties

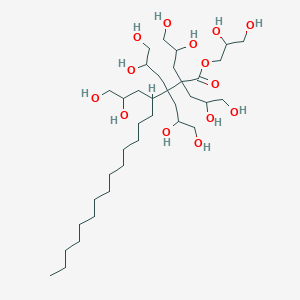

This compound consists of six glycerol units linked to stearic acid, resulting in a large, hydrophilic head and a hydrophobic tail. This structure contributes to its amphiphilic nature, allowing it to stabilize oil-water emulsions effectively.

Metabolism and Toxicokinetics

Research indicates that polyglyceryl esters, including this compound, are hydrolyzed in the gastrointestinal tract. Studies have shown that these compounds are metabolized similarly to glycerol and fatty acids:

- Absorption : After oral administration, polyglyceryl esters are absorbed efficiently, with 95-98% being digested in animal studies .

- Distribution : The distribution of radioactivity from labeled compounds suggests minimal accumulation in body tissues; most of the absorbed material is excreted through urine .

- Excretion : The majority of the metabolites are eliminated via urine (approximately 33.5-37%), with negligible amounts found in feces .

Safety Assessments

Multiple safety assessments have been conducted on polyglyceryl esters, including this compound. Key findings include:

- Acute Toxicity : No significant adverse effects were observed in multi-generational studies involving rats fed diets containing up to 10% polyglyceryl esters over extended periods .

- Dermal Irritation : Studies indicated low potential for dermal irritation, making it suitable for cosmetic applications .

- Genotoxicity and Carcinogenicity : Current data suggest that polyglyceryl esters do not exhibit genotoxic or carcinogenic properties .

Biological Activity

This compound exhibits several biological activities relevant to its use in cosmetics and pharmaceuticals:

- Emulsification : Its amphiphilic nature allows it to act as an effective emulsifier, stabilizing formulations by reducing surface tension between oil and water phases.

- Skin Conditioning : this compound can enhance skin hydration and improve texture due to its ability to form a protective barrier on the skin surface.

- Antimicrobial Properties : Some studies suggest that polyglyceryl esters may possess mild antimicrobial activity, which could be beneficial in topical formulations .

Case Studies

- Cosmetic Formulations : In a study evaluating various emulsifiers for cosmetic creams, this compound was found to provide excellent stability and sensory attributes compared to traditional emulsifiers like cetyl alcohol. The formulation demonstrated improved skin feel and hydration after application.

- Pharmaceutical Applications : Research on drug delivery systems utilizing this compound showed enhanced bioavailability of poorly soluble drugs. The compound's ability to form stable nanoparticles facilitated better absorption in gastrointestinal studies.

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4-pentakis(2,3-dihydroxypropyl)octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(15-28(43)20-37)35(16-29(44)21-38,17-30(45)22-39)36(18-31(46)23-40,19-32(47)24-41)34(49)50-26-33(48)25-42/h27-33,37-48H,2-26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUIJTXNGADSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95461-65-7 |

Source

|

| Record name | Polyglyceryl-6 stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095461657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.